20-Carboxy-leukotriene B4

Catalog No.
S627046
CAS No.
80434-82-8
M.F
C20H30O6
M. Wt
366.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Carboxy-leukotriene B4

CAS Number

80434-82-8

Product Name

20-Carboxy-leukotriene B4

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1

InChI Key

SXWGPVJGNOLNHT-VFLUTPEKSA-N

SMILES

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Synonyms

20-carboxy-leukotriene B4, 20-carboxyleukotriene B4, 20-COOH LTB4, 5(S),12(R)-dihydroxy-20-carboxy-6,8,10,14-eicosatetraenoic acid

Canonical SMILES

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Isomeric SMILES

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

Biosynthesis and Metabolism

20-carboxy LTB4 is formed through the metabolism of LTB4 by the enzyme LTB4 20-hydroxylase in human leukocytes, specifically neutrophils. [] This conversion process involves the addition of a carboxylic acid group to the 20th carbon atom of the LTB4 molecule. []

Further research suggests that LTB4 metabolism in isolated rat hepatocytes can also produce 20-carboxy LTB4, along with other metabolites. []

Biological Activity

Studies have shown that 20-carboxy LTB4 exhibits significantly weaker biological activity compared to its parent molecule, LTB4. While LTB4 plays a potent role in various inflammatory responses, 20-carboxy LTB4 demonstrates only about 2.6% of the activity in causing a specific type of white blood cell (neutrophil) degranulation. [] This indicates that 20-carboxy LTB4 likely functions as an inactive metabolite of LTB4, contributing to its removal from the body.

Research Applications

-carboxy LTB4 serves as a valuable biomarker in scientific research, particularly in studies investigating:

  • Leukotriene metabolism: Measuring the levels of 20-carboxy LTB4 can help researchers understand the activity and regulation of LTB4 metabolic pathways in various cell types and tissues. [, ]
  • Inflammatory diseases: Since LTB4 is associated with various inflammatory conditions, studying 20-carboxy LTB4 levels can provide insights into the overall leukotriene pathway's involvement in these diseases. []

20-Carboxy-leukotriene B4 (20-COOH LTB4) is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator produced by various cells, including neutrophils and macrophages []. LTB4 is inactivated within human leukocytes by the enzyme LTB4 20-hydroxylase. The resulting 20-hydroxy LTB4 is further metabolized to 20-carboxy LTB4 through a process known as omega-oxidation []. This conversion significantly reduces the biological activity of the molecule compared to its parent compound, LTB4 [].

20-COOH LTB4 serves as a biomarker of LTB4 activity in vivo and is used in scientific research to assess inflammatory processes [].


Molecular Structure Analysis

20-COOH LTB4 shares a similar core structure with LTB4, containing a conjugated triene system and several oxygen-containing functional groups. However, it differs in the presence of a carboxylic acid group (COOH) at the 20th carbon position, replacing the hydroxyl group (OH) present in LTB4 []. This modification likely contributes to the reduced biological activity of 20-COOH LTB4 compared to LTB4 [].

Due to the sensitive nature of leukotrienes, including 20-COOH LTB4, detailed structural information is not readily available online. However, commercial suppliers often provide structural diagrams for purchased products [, ].


Chemical Reactions Analysis

Formation:

20-COOH LTB4 is primarily formed through the enzymatic conversion of LTB4 by LTB4 20-hydroxylase in leukocytes []. The specific reaction can be represented as follows:

LTB4 + NADPH + H+ -> 20-hydroxyLTB4 + NADP+ (Equation 1) []

20-hydroxyLTB4 + O2 -> 20-COOH LTB4 (Equation 2) []

Other Reactions:

Limited information exists regarding further metabolism or degradation pathways of 20-COOH LTB4.


Physical And Chemical Properties Analysis

  • Highly hydrophobic (water-insoluble) due to the presence of a long hydrocarbon chain [].
  • Relatively unstable at physiological temperatures and prone to degradation [].
  • Soluble in organic solvents like ethanol [].

Physical Description

Solid

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80434-82-8

Wikipedia

20-hydroxy-20-oxoleukotriene B4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]

Dates

Modify: 2023-08-15
1.Hansson, G.,Lindgren, J.Å.,Dahlén, S.E., et al. Identification and biological activity of novel w -oxidized metabolites of leukotriene B4 from human leukocytes. FEBS Letters 130, 107-112 (1981).

Explore Compound Types